

An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzophenone

Cat. No.: B105091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-nitrobenzophenone** (CAS Number: 34052-37-4), a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, applications, and spectral characteristics, offering valuable insights for professionals in research and drug development.

Core Physicochemical Properties

2-Chloro-5-nitrobenzophenone is a pale yellow to orange crystalline powder.^[1] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	34052-37-4	[2]
Molecular Formula	C ₁₃ H ₈ ClNO ₃	[2]
Molecular Weight	261.66 g/mol	[2]
IUPAC Name	(2-chloro-5-nitrophenyl) (phenyl)methanone	[2]
Melting Point	83-86 °C	[1]
Appearance	Pale yellow to orange or pale cream to cream to brown powder	[1]
SMILES	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)--INVALID-LINK-- [O-])Cl	
InChI Key	HRPHZUAPQWJPCZ- UHFFFAOYSA-N	[2]

Synthesis of 2-Chloro-5-nitrobenzophenone

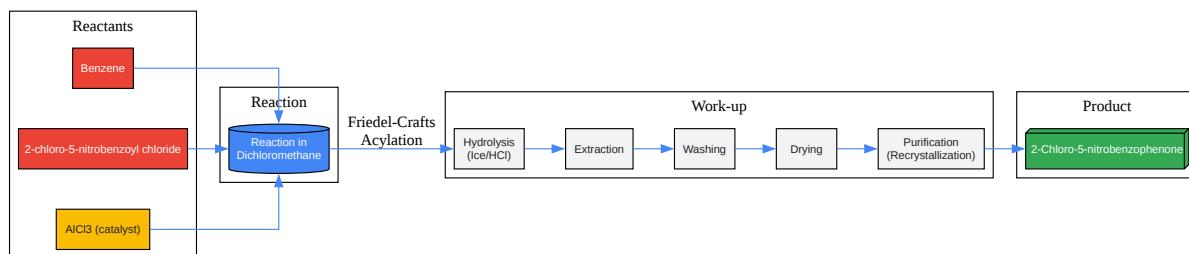
The primary method for synthesizing **2-Chloro-5-nitrobenzophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation reactions.

Materials:

- 2-chloro-5-nitrobenzoyl chloride
- Benzene (anhydrous)


- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the mixture to 0°C in an ice bath.
- Dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.
- After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux (around 40-60°C) for 1-3 hours to ensure the reaction goes to completion.
- After reflux, cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-5-nitrobenzophenone**.

Applications in Drug Development

2-Chloro-5-nitrobenzophenone is primarily utilized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its main application is in the production of benzodiazepines, a class of psychoactive drugs.

The chloro and nitro functional groups on the benzophenone scaffold allow for further chemical modifications, making it a versatile building block. For instance, the nitro group can be reduced

to an amine, which can then be cyclized to form the characteristic diazepine ring of benzodiazepines.

Spectral Data Analysis

The structural confirmation of **2-Chloro-5-nitrobenzophenone** is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will influence the chemical shifts and coupling constants of these protons.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 195 ppm) and the aromatic carbons. The carbon atoms attached to the chlorine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-5-nitrobenzophenone** exhibits characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Wavenumber (cm^{-1})	Functional Group
~1670	C=O (ketone) stretching
~1520 and ~1350	NO ₂ (nitro group) asymmetric and symmetric stretching
~1600 and ~1450	C=C aromatic ring stretching
~700-800	C-Cl stretching

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[\[2\]](#)

m/z	Interpretation
261/263	Molecular ion peak (M^+) and its isotope peak ($M+2$) due to the presence of chlorine.
231	Loss of NO_2
182	Loss of C_6H_5 (phenyl group)
154	Loss of C_6H_5CO (benzoyl group)
105	Phenylcarbonyl cation ($C_6H_5CO^+$)
77	Phenyl cation ($C_6H_5^+$)

Safety and Handling

2-Chloro-5-nitrobenzophenone is classified as an eye irritant.^[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

2-Chloro-5-nitrobenzophenone, with its well-defined physicochemical properties and established synthetic route, serves as a vital intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, spectral characteristics, and handling requirements is essential for researchers and professionals involved in drug discovery and development. This guide provides a foundational resource to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-nitrobenzophenone | C13H8ClNO3 | CID 118591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105091#2-chloro-5-nitrobenzophenone-cas-number-34052-37-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com